2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Bromination: The starting material, phenol, is brominated to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 1H-1,2,4-triazole to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and implementing continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the triazole ring or the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while substitution could replace the bromine atom with another functional group.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Compounds with triazole rings are often studied for their antimicrobial properties.
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: The compound might be explored as a potential drug candidate for various diseases.
Pharmacology: Studies could focus on its pharmacokinetics and pharmacodynamics.
Industry
Agriculture: The compound could be used in the development of pesticides or herbicides.
Materials Science: It might be used in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Antimicrobial Activity: It could disrupt the cell membrane of bacteria or fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(2-fluorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(2-iodophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
Uniqueness
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGLSNJQXUDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.